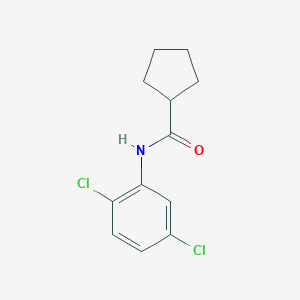![molecular formula C14H13N B289768 4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
4,5-Dimethylcyclopenta[c]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylcyclopenta[c]quinolizine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. This compound is a bicyclic nitrogen-containing compound that has a fused cyclopentane and quinoline ring system.
Scientific Research Applications
4,5-Dimethylcyclopenta[c]quinolizine has been investigated for its potential applications in several fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promise as a potential drug candidate due to its ability to interact with various receptors in the body. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In materials science, 4,5-Dimethylcyclopenta[c]quinolizine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a starting material for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,5-Dimethylcyclopenta[c]quinolizine is not fully understood. However, it is believed to interact with various receptors in the body, including dopamine and serotonin receptors. It has been shown to have both agonist and antagonist effects on these receptors, depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects
4,5-Dimethylcyclopenta[c]quinolizine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to have antioxidant properties, which may make it useful in preventing or treating oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4,5-Dimethylcyclopenta[c]quinolizine in lab experiments is its unique structure, which can lead to the synthesis of novel compounds with unique properties. However, the complex synthesis method and moderate yield of this compound can make it difficult to work with in the lab. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 4,5-Dimethylcyclopenta[c]quinolizine. One area of interest is the development of new synthetic methods that can improve the yield and efficiency of the synthesis process. Another area of interest is the investigation of the compound's potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new materials and compounds based on the structure of 4,5-Dimethylcyclopenta[c]quinolizine could lead to new applications in various fields, including materials science and organic synthesis.
Conclusion
In conclusion, 4,5-Dimethylcyclopenta[c]quinolizine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. The complex synthesis method and moderate yield of this compound can make it challenging to work with in the lab, but its unique properties make it an attractive target for further research. By investigating the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4,5-Dimethylcyclopenta[c]quinolizine, we can gain a better understanding of this compound and its potential uses.
Synthesis Methods
The synthesis of 4,5-Dimethylcyclopenta[c]quinolizine is a complex process that involves multiple steps. The most common method for synthesizing this compound is through a multi-step reaction that involves the condensation of a cyclopentanone with an aromatic amine. The reaction proceeds through a series of intermediate steps, including cyclization and dehydrogenation, to form the final product. The yield of this reaction is typically moderate, ranging from 30-50%.
properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4,5-dimethylcyclopenta[c]quinolizine |
InChI |
InChI=1S/C14H13N/c1-10-11(2)13-7-3-4-9-15(13)14-8-5-6-12(10)14/h3-9H,1-2H3 |
InChI Key |
OCNYLXNDHSMZKR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C2N3C=CC=CC3=C1C |
Canonical SMILES |
CC1=C2C=CC=C2N3C=CC=CC3=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





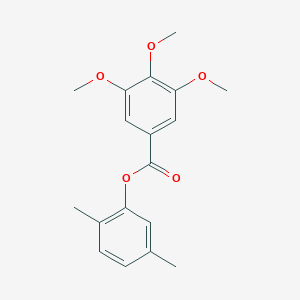
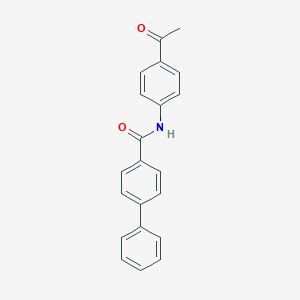

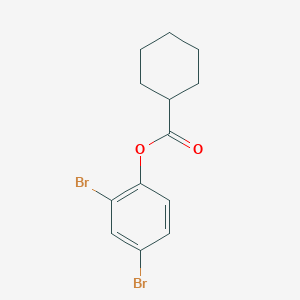
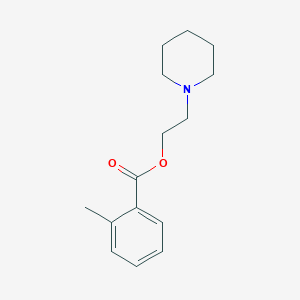
![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
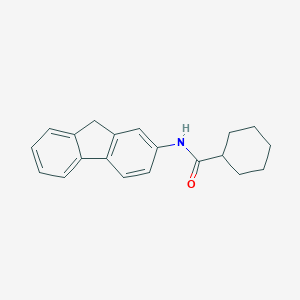

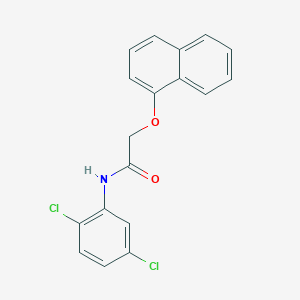
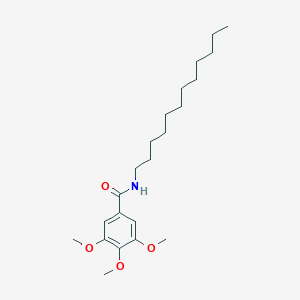
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
